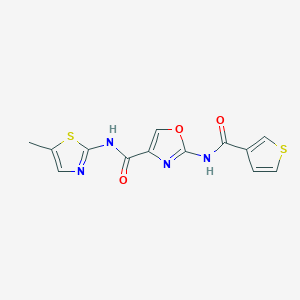

N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

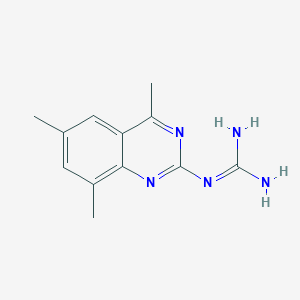

N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as MTX-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTX-2 belongs to the class of thiazolyl peptides and has been found to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis Research into the synthesis and catalytic applications of oxazole compounds, including those structurally similar to N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, has demonstrated the utility of these molecules in various chemical transformations. Oxazoles have been synthesized through copper-catalyzed intramolecular cyclization, highlighting the role of metal catalysts in forming oxazole rings efficiently (Kumar et al., 2012). This method provides access to a diverse array of oxazole derivatives with potential applications in drug discovery and materials science.

Antimicrobial Activity Compounds featuring the oxazole motif, akin to this compound, have been explored for their antimicrobial properties. A study on quinazolinone and thiazolidinone derivatives revealed significant in vitro antibacterial and antifungal activities, showcasing the potential of oxazole derivatives as leads in antimicrobial drug development (Desai et al., 2011).

Corrosion Inhibition Oxazole derivatives have also been investigated for their corrosion inhibition properties. A study on azomethine functionalized triazole derivatives, which share structural similarities with oxazoles, demonstrated excellent corrosion inhibiting efficacy for mild steel in acidic environments. These findings suggest that oxazole derivatives could serve as effective corrosion inhibitors, with potential applications in industrial maintenance and protection (Murmu et al., 2020).

Photostabilization of Polymers Investigations into the photostabilization of rigid poly(vinyl chloride) (PVC) using thiophene derivatives have highlighted the potential of oxazole and thiophene compounds in enhancing the durability of PVC against UV radiation. The addition of these compounds to PVC significantly reduced the rate of photodegradation, indicating that similar oxazole derivatives could be employed as photostabilizers in various polymer-based materials (Balakit et al., 2015).

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S2/c1-7-4-14-13(22-7)17-11(19)9-5-20-12(15-9)16-10(18)8-2-3-21-6-8/h2-6H,1H3,(H,14,17,19)(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCJNUJBRONRMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)